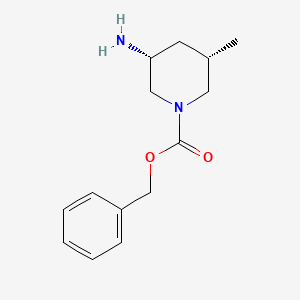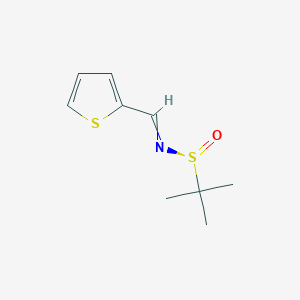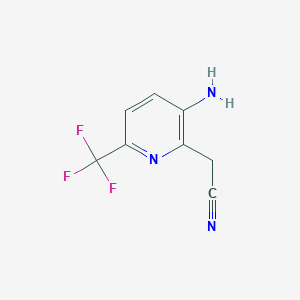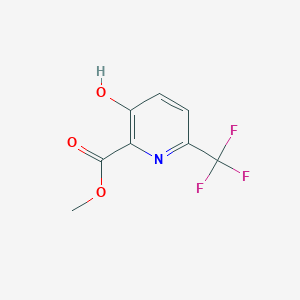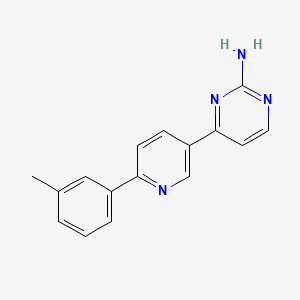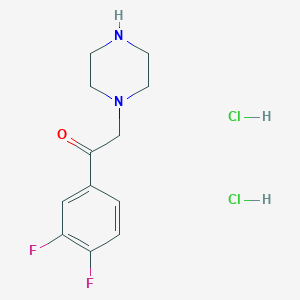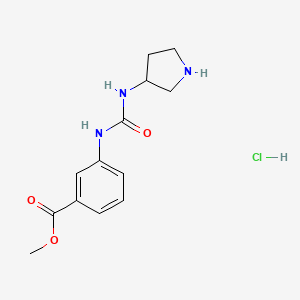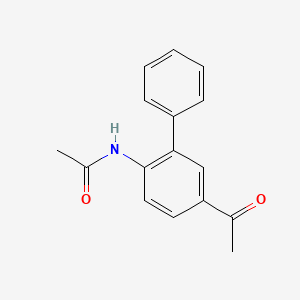
N-(5-Acetylbiphenyl-2-yl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Acetylbiphenyl-2-yl)-acetamide (ABPA) is an amide derivative of biphenyl, a type of aromatic hydrocarbon. It is an important synthetic intermediate in the production of various pharmaceuticals, agrochemicals, and other industrial chemicals. ABPA is also used in the synthesis of a variety of other compounds due to its unique properties. In the pharmaceutical industry, ABPA is used as a starting material in the synthesis of a variety of drugs, including anti-cancer agents, anti-inflammatory drugs, and anticonvulsants. Furthermore, ABPA is also used in the synthesis of agrochemicals, such as herbicides and insecticides, as well as in the production of other industrial chemicals.
Applications De Recherche Scientifique
Antiplasmodial Properties
A study by Mphahlele, M. M., and Choong, Y. (2017) describes the synthesis of novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, which were evaluated for potential in vitro antiplasmodial properties against Plasmodium falciparum. The study suggests a theoretical mode of action for these compounds involving molecular docking against the parasite lactate dehydrogenase (Mphahlele, M. M., & Choong, Y., 2017).
Anticancer Activity
In 2019, Mehta, S., Kumar, Sanjiv, et al. synthesized 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives and evaluated them for their in vitro antimicrobial and anticancer activities. Compounds showed significant antimicrobial activity and potential anticancer properties (Mehta, S., Kumar, Sanjiv, et al., 2019).
Biological Evaluation as Anticancer Agents
Evren, A., Yurttaş, L., et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their anticancer activity. The compounds showed selective cytotoxicity against human lung adenocarcinoma cells, with compound 4c exhibiting high selectivity (Evren, A., Yurttaş, L., et al., 2019).
Antitumor Activity
Wu, R., Ding, Wan-jing, et al. (2009) reported that a novel synthesized compound, N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05), exhibited potent antitumor activity against various cancer cells in vitro. XN05 was found to disrupt microtubule assembly, cause cell cycle arrest, and induce apoptosis in BEL-7402 cells, suggesting its potential as a microtubule inhibitor for cancer treatment (Wu, R., Ding, Wan-jing, et al., 2009).
Propriétés
IUPAC Name |
N-(4-acetyl-2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-11(18)14-8-9-16(17-12(2)19)15(10-14)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTXDFCYSOCFPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC(=O)C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Acetylbiphenyl-2-yl)-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

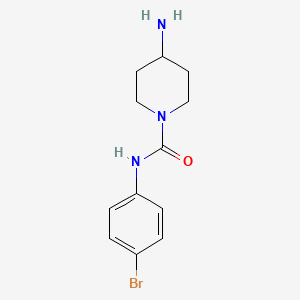
![4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412725.png)
![4-[6-(4-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412726.png)


